molecular formula C16H23N3O2S B2703468 N-[(2-methoxyadamantan-2-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1797560-68-9

N-[(2-methoxyadamantan-2-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2703468
CAS No.: 1797560-68-9
M. Wt: 321.44
InChI Key: VWIAHVHKHGVLDV-UHFFFAOYSA-N
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Description

N-[(2-Methoxyadamantan-2-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 1797560-68-9) is a synthetic organic compound with a molecular formula of C16H23N3O2S and a molecular weight of 321.44 g/mol . This molecule features a 4-methyl-1,2,3-thiadiazole-5-carboxamide core, a heterocyclic scaffold recognized in medicinal chemistry for its diverse pharmacological potential . The structure is further functionalized with a (2-methoxyadamantan-2-yl)methyl group, a bulky, rigid moiety that can significantly influence the compound's lipophilicity and interaction with biological targets. While specific biological data for this exact compound is not fully detailed in public literature, its structural components provide strong rationale for its research value. The 1,2,3-thiadiazole scaffold is a privileged structure in drug discovery, with derivatives demonstrating a range of bioactivities. Notably, analogs based on the 4-methyl-1,2,3-thiadiazole-5-carboxamide structure have been investigated as core templates in the design of novel type II c-Met kinase inhibitors, which are a significant target in oncology for antitumor agents . Furthermore, various derivatives containing the 1,2,3-thiadiazole nucleus have shown promising in vitro antimicrobial properties, particularly against Gram-positive bacteria, highlighting the scaffold's utility in infectious disease research . Researchers may find this compound valuable as a building block or intermediate for further chemical exploration or as a candidate for profiling in high-throughput screening assays. This product is listed with a purity of 90% and above and is available for research and development purposes from multiple suppliers . It is supplied for non-human research applications only. Not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-9-14(22-19-18-9)15(20)17-8-16(21-2)12-4-10-3-11(6-12)7-13(16)5-10/h10-13H,3-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIAHVHKHGVLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Adamantane Derivative: The starting material, 2-methoxyadamantane, is synthesized through the methoxylation of adamantane.

    Introduction of the Thiadiazole Ring: The 1,2,3-thiadiazole ring is introduced through a cyclization reaction involving appropriate precursors such as thiosemicarbazide and a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the adamantane derivative with the thiadiazole ring through an amide bond formation reaction. This is typically achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyadamantan-2-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the adamantane ring can be oxidized to form a hydroxyl group.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form a dihydrothiadiazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2-hydroxyadamantane derivatives.

    Reduction: Formation of dihydrothiadiazole derivatives.

    Substitution: Formation of various substituted adamantane derivatives.

Scientific Research Applications

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly due to the presence of the thiadiazole moiety, which has been widely studied for its ability to inhibit cancer cell proliferation.

Case Studies and Findings

  • In vitro Studies : Research has demonstrated that derivatives of 1,3,4-thiadiazoles exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have shown activity against SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) cell lines using MTT assays .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound's potential as an antimicrobial agent is also noteworthy. Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal activities.

Research Insights

  • Antibacterial Activity : Studies have indicated that thiadiazole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibacterial agents .
  • Fungal Inhibition : The compound has also shown promise in inhibiting fungal growth, which could be beneficial in treating fungal infections resistant to conventional therapies .

Neuroprotective Effects

The neuroprotective potential of thiadiazole derivatives has gained attention, especially in the context of neurodegenerative diseases.

Experimental Evidence

  • Anticonvulsant Activity : Compounds similar to N-[(2-methoxyadamantan-2-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide have been evaluated for anticonvulsant properties using models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. These studies suggest that such compounds can provide protection against seizures with minimal toxicity .

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties, which can be crucial in managing various inflammatory conditions.

Key Findings

  • Cytokine Inhibition : Research indicates that certain thiadiazole compounds can reduce levels of pro-inflammatory cytokines, contributing to their therapeutic effects in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structural modifications that enhance biological activity is vital for optimizing the efficacy of this compound.

SAR Insights

  • Modifications at specific positions on the thiadiazole ring have been shown to significantly impact biological activity. For example, substituents like methoxy or halogen groups can enhance anticancer potency or improve selectivity against certain pathogens .

Mechanism of Action

The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The adamantane core provides stability and facilitates binding to hydrophobic pockets in proteins, while the thiadiazole ring can interact with various biological targets through hydrogen bonding and other non-covalent interactions. This dual interaction enhances the compound’s efficacy in modulating biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of 1,2,3-Thiadiazole-5-Carboxamide Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activity Source
BTP-2 (Target Compound) (2-Methoxyadamantan-2-yl)methyl C₁₇H₂₄N₃O₂S 334.46 SOCE inhibition (IC₅₀ not reported)
N-(3-Chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 3-Chloro-4-methylphenyl C₁₂H₁₁ClN₃OS 280.75 Reference material; activity unspecified
N-(2,5-Dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 2,5-Dimethoxyphenyl C₁₂H₁₃N₃O₃S 279.31 Density: 1.339 g/cm³; pKa ~10.09
N-(2-Chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 2-Chlorobenzyl C₁₁H₁₀ClN₃OS 267.73 No reported bioactivity

Key Observations :

  • The adamantane moiety in BTP-2 significantly increases molecular weight (334.46 vs. 267.73–280.75 for aryl/benzyl analogs), likely enhancing lipophilicity and membrane penetration .

Functional Analogues in Calcium Signaling

While structurally distinct, BTP-2 shares functional overlap with other SOCE inhibitors:

  • 2-APB (2-Aminoethoxydiphenyl Borate): A borate-based SOCE modulator with biphasic effects (low-dose activation, high-dose inhibition). Unlike BTP-2, 2-APB lacks a heterocyclic core and exhibits broader off-target effects on IP₃ receptors .
  • Thiadiazole Derivatives in : Compounds like 4-methyl-2-phenylthiazole-5-carbohydrazide derivatives (e.g., 7b , IC₅₀ = 1.61 µg/mL against HepG-2 cells) demonstrate anticancer activity but target divergent pathways unrelated to calcium signaling .

Adamantane-Containing Analogues

  • N-Substituted-5-(Adamantan-1-yl)-1,3,4-Thiadiazole-2-Amines (): These compounds feature adamantane fused to a 1,3,4-thiadiazole ring rather than a 1,2,3-thiadiazole. Structural differences impact electronic distribution and likely alter binding kinetics, though both classes leverage adamantane for steric bulk .

Biological Activity

N-[(2-methoxyadamantan-2-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of thiadiazole derivatives typically involves cyclization reactions of hydrazine derivatives with carboxylic acids or isothiocyanates. The specific compound can be synthesized through a multi-step process that includes the formation of the thiadiazole ring followed by functionalization at the carboxamide position.

Table 1: Synthetic Pathway Overview

StepReaction TypeReagentsProduct
1CyclizationHydrazine + Carboxylic AcidThiadiazole Intermediate
2FunctionalizationAdamantane DerivativeTarget Compound

Anticancer Activity

Thiadiazole derivatives have been widely studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanisms of Action :
    • Inhibition of Cell Proliferation : Studies have shown that these compounds can inhibit key signaling pathways involved in cell proliferation and survival, such as the Focal Adhesion Kinase (FAK) pathway. For instance, a related thiadiazole compound demonstrated an EC50 value of 10.28 μg/mL against HEPG2 cancer cells, indicating potent antiproliferative activity .
    • Induction of Apoptosis : The ability to induce apoptosis in cancer cells has been attributed to the activation of caspases and the disruption of mitochondrial membrane potential .

Antimicrobial Activity

Thiadiazoles also exhibit antimicrobial properties, making them potential candidates for treating infections.

  • Fungicidal Effects : Compounds containing thiadiazole moieties have shown efficacy against various fungal species. For example, certain derivatives exhibited median effective concentrations (EC50) ranging from 7.28 to 42.49 micromol/L against fungi like Pellicularia sasakii and Alternaria solani .

Anti-inflammatory and Analgesic Properties

Research indicates that thiadiazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Case Studies

Several studies have highlighted the biological activity of thiadiazole derivatives:

  • Study on Anticancer Activity : A series of 1,3,4-thiadiazole derivatives were tested against various cancer cell lines. One derivative showed significant activity against breast cancer (MCF-7) with an IC50 value of 0.28 μg/mL .
  • Antimicrobial Screening : A study evaluated the antifungal activity of several thiadiazole derivatives against common fungal pathogens, demonstrating promising results that warrant further investigation into their potential as antifungal agents .

Q & A

Basic: What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?

Answer:
The synthesis of thiadiazole-carboxamide derivatives typically involves cyclization or condensation reactions. For example:

  • Method a: Refluxing 2-aminothiazol-4(5H)-one derivatives with formyl-indole carboxylic acid in acetic acid (3–5 hours) .
  • Method b: Using thiourea derivatives with chloroacetic acid and sodium acetate in acetic acid under reflux .
    Key optimizations include solvent choice (e.g., acetonitrile for rapid cyclization ), catalyst selection (e.g., iodine for sulfur cleavage ), and purification via column chromatography or crystallization (e.g., 80% EtOH for single-crystal growth ).

Basic: How can the structural integrity and purity of this compound be confirmed post-synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions and adamantane-thiadiazole connectivity .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., triclinic P1P1 space group observed in adamantane-benzothiazole analogs) .
  • High-Performance Liquid Chromatography (HPLC): Ensure >95% purity by reverse-phase methods .

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for thiadiazole derivatives?

Answer:

  • Substituent Variation: Modify the methoxyadamantane group or thiadiazole methyl group to assess impacts on bioactivity (e.g., antimicrobial vs. antitumor activity) .
  • In Silico Modeling: Use molecular docking to predict binding affinity to targets like bacterial enzymes or cancer-related kinases .
  • Biological Assays: Compare IC50_{50} values across derivatives in standardized cell lines (e.g., MCF-7 for anticancer activity) .

Advanced: How should researchers address contradictions in reported biological activities of thiadiazole derivatives?

Answer:

  • Assay Standardization: Control variables like cell line origin (e.g., HeLa vs. HEK293), solvent (DMSO concentration), and exposure time .
  • Meta-Analysis: Cross-reference datasets from multiple studies to identify outliers (e.g., conflicting IC50_{50} values due to assay sensitivity) .
  • Mechanistic Studies: Use knockout cell models or enzyme inhibition assays to validate target specificity .

Basic: What are the known biological activities of structurally similar thiadiazole-carboxamide compounds?

Answer:

  • Antimicrobial: Thiadiazoles inhibit bacterial dihydrofolate reductase (DHFR) and fungal cytochrome P450 .
  • Anticancer: Adamantane-thiadiazole hybrids show cytotoxicity via apoptosis induction in leukemia cells .
  • Antiviral: Thiadiazole-carboxamides disrupt viral protease activity in RNA viruses .

Advanced: What mechanistic pathways are hypothesized for this compound’s bioactivity?

Answer:

  • Reactive Oxygen Species (ROS) Modulation: Thiadiazole derivatives may induce oxidative stress in cancer cells, validated via ROS-sensitive fluorescent probes .
  • Enzyme Inhibition: Molecular dynamics simulations suggest adamantane groups enhance hydrophobic interactions with kinase ATP-binding pockets .
  • Validation: Use siRNA knockdown of target enzymes (e.g., topoisomerase II) to confirm mechanism .

Basic: What are critical considerations for designing in vitro bioactivity assays?

Answer:

  • Solubility: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid cytotoxicity artifacts .
  • Dose-Response Curves: Test a logarithmic concentration range (1 nM–100 µM) to calculate EC50_{50} values .
  • Positive Controls: Include reference inhibitors (e.g., doxorubicin for anticancer assays) .

Advanced: How can computational modeling enhance pharmacological profiling?

Answer:

  • Quantum Mechanics/Molecular Mechanics (QM/MM): Predict metabolic stability by simulating CYP450-mediated oxidation of the adamantane group .
  • Pharmacokinetic Prediction: Use ADMET software to estimate blood-brain barrier permeability and half-life .
  • Experimental Cross-Validation: Compare computational results with in vitro microsomal stability assays .

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